![molecular formula C19H20N2O2S B4757734 1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)
1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide
Overview
Description
The compound “1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to readily form salts and increase water solubility . The compound also contains a dihydronaphtho[1,2-b]thiophene moiety, which is a polycyclic aromatic system with a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems. The piperidine ring is a six-membered ring with one nitrogen atom, while the dihydronaphtho[1,2-b]thiophene system is a polycyclic aromatic system with a five-membered ring fused to a six-membered ring .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. The amide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The aromatic system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with multiple ring systems tend to have higher boiling points and melting points due to increased pi-stacking interactions . The presence of the piperidine ring could potentially increase the water solubility of the compound .Scientific Research Applications
Industrial Chemistry
Thiophene derivatives, such as the one , are utilized in industrial chemistry . They can be used as corrosion inhibitors, which can help protect metal surfaces from corrosion .
Material Science
In the field of material science, thiophene-mediated molecules play a prominent role . They are used in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
Another application of thiophene derivatives is in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound .
Perovskite Solar Cells (PSCs)
Hole transporting materials (HTMs), which can include thiophene derivatives, play indispensable roles in promoting the power conversion efficiencies (PCE) of perovskite solar cells (PSCs) .
Future Directions
properties
IUPAC Name |
1-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c20-18(22)13-7-9-21(10-8-13)19(23)16-11-14-6-5-12-3-1-2-4-15(12)17(14)24-16/h1-4,11,13H,5-10H2,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEHULRBNPMURJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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